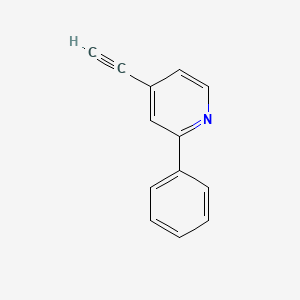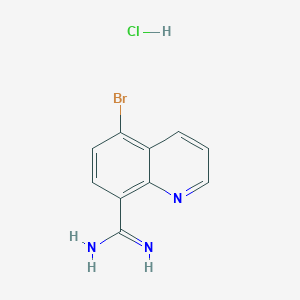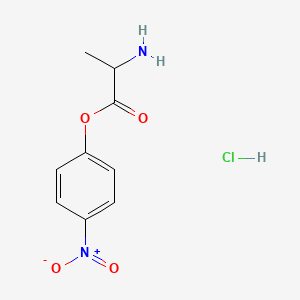
4-Ethynyl-2-phenylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethynyl-2-phenylpyridine is an organic compound with the molecular formula C₁₃H₉N It is a derivative of pyridine, characterized by the presence of an ethynyl group at the fourth position and a phenyl group at the second position of the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethynyl-2-phenylpyridine typically involves the coupling of 2-bromopyridine with phenylacetylene. This reaction is often catalyzed by palladium complexes under Sonogashira coupling conditions. The reaction is carried out in the presence of a base such as triethylamine or potassium carbonate, and a co-catalyst like copper(I) iodide. The reaction mixture is usually heated to reflux in a solvent like tetrahydrofuran or dimethylformamide.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions: 4-Ethynyl-2-phenylpyridine can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form 4-ethyl-2-phenylpyridine.
Substitution: The phenyl and ethynyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.
Major Products:
Oxidation: Formation of 4-oxo-2-phenylpyridine.
Reduction: Formation of 4-ethyl-2-phenylpyridine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
4-Ethynyl-2-phenylpyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.
Mecanismo De Acción
The mechanism of action of 4-Ethynyl-2-phenylpyridine largely depends on its application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. For instance, it could act as an inhibitor or activator of certain pathways, influencing cellular processes. The ethynyl and phenyl groups contribute to its binding affinity and specificity towards molecular targets.
Comparación Con Compuestos Similares
2-Phenylpyridine: Lacks the ethynyl group, making it less reactive in certain chemical transformations.
4-Ethynylpyridine: Lacks the phenyl group, affecting its electronic properties and applications.
2-Ethynyl-4-phenylpyridine: Positional isomer with different reactivity and properties.
Uniqueness: 4-Ethynyl-2-phenylpyridine is unique due to the combined presence of both ethynyl and phenyl groups on the pyridine ring This dual substitution enhances its reactivity and makes it a versatile intermediate in organic synthesis
Propiedades
Fórmula molecular |
C13H9N |
|---|---|
Peso molecular |
179.22 g/mol |
Nombre IUPAC |
4-ethynyl-2-phenylpyridine |
InChI |
InChI=1S/C13H9N/c1-2-11-8-9-14-13(10-11)12-6-4-3-5-7-12/h1,3-10H |
Clave InChI |
BZTXDLVZVGGZGQ-UHFFFAOYSA-N |
SMILES canónico |
C#CC1=CC(=NC=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![5-Methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B13660890.png)






![1-Methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13660931.png)

